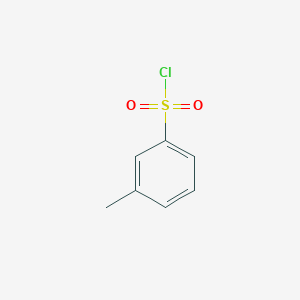

3-methylbenzenesulfonyl Chloride

Description

Properties

IUPAC Name |

3-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2S/c1-6-3-2-4-7(5-6)11(8,9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFPMLWUKHQMEBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370380 | |

| Record name | 3-methylbenzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1899-93-0 | |

| Record name | 3-methylbenzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylbenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-methylbenzenesulfonyl chloride CAS number and synonyms

An In-depth Technical Guide to 3-methylbenzenesulfonyl chloride

Executive Summary: This whitepaper provides a comprehensive technical overview of this compound (CAS No. 1899-93-0), a pivotal reagent in organic synthesis and pharmaceutical development. The guide covers its chemical identity, physicochemical properties, synthesis methodologies, and critical applications, with a particular focus on its role in the formation of sulfonamides. Authored for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical insights, emphasizing safe handling protocols and the rationale behind its synthetic utility.

Chemical Identity and Core Properties

This compound, also widely known as m-toluenesulfonyl chloride, is an organosulfur compound that serves as a fundamental building block in synthetic chemistry. Its utility stems from the highly reactive sulfonyl chloride (-SO₂Cl) functional group attached to a toluene backbone. This reactivity makes it an excellent electrophile for introducing the m-tolylsulfonyl group into various molecular scaffolds.

Identification and Nomenclature

A clear identification is crucial for regulatory compliance and scientific accuracy. The compound is recognized by several names and identifiers, summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1899-93-0 | [1] |

| Molecular Formula | C₇H₇ClO₂S | [1] |

| Linear Formula | CH₃C₆H₄SO₂Cl | |

| IUPAC Name | This compound | [1] |

| Common Synonyms | m-Toluenesulfonyl chloride, 3-Toluenesulfonyl chloride, m-tolylsulfonyl chloride, Toluene-3-sulfonyl chloride | [1] |

| EC Number | 628-747-3 | [1] |

| PubChem CID | 2734595 |[1] |

Physicochemical Properties

The physical and chemical properties of a reagent dictate its handling, storage, and reaction conditions.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 190.65 g/mol | |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 134 °C at 10 mmHg | |

| Density | 1.314 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.5490 | |

Synthesis and Manufacturing Insights

The synthesis of aryl sulfonyl chlorides is a well-established process in industrial and laboratory settings. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. A common and direct laboratory-scale method involves the chlorination of the corresponding sulfonic acid or its salt. An alternative approach is the direct chlorosulfonation of the aromatic ring.

General Synthesis Workflow

The transformation of a sulfonic acid to a sulfonyl chloride is typically achieved using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The rationale for using these reagents is their ability to efficiently replace the hydroxyl group of the sulfonic acid with a chloride ion, producing volatile byproducts that are easily removed.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Chlorination

This protocol describes a representative lab-scale synthesis from m-toluenesulfonic acid.

Objective: To synthesize this compound from m-toluenesulfonic acid using thionyl chloride.

Materials:

-

m-Toluenesulfonic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Anhydrous toluene

-

Ice bath

-

Standard reflux apparatus with a gas outlet to a scrubber (for HCl and SO₂ gas)

Procedure:

-

Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure the apparatus is dry and under an inert atmosphere (e.g., nitrogen). Connect the gas outlet to a trap containing a sodium hydroxide solution to neutralize acidic gases.

-

Reaction Mixture: To the flask, add m-toluenesulfonic acid (1.0 eq) and anhydrous toluene. Begin stirring to form a slurry.

-

Addition of Reagent: Slowly add thionyl chloride (1.5 eq) to the slurry at room temperature. Add a catalytic amount of DMF (1-2 drops).

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation (e.g., at ~134 °C/10 mmHg) to yield pure this compound as a clear liquid.

Self-Validating System: The purity of the final product can be confirmed by comparing its refractive index and boiling point to literature values. Further validation can be achieved through spectroscopic methods such as ¹H NMR and ¹³C NMR to confirm the structural integrity.

Applications in Pharmaceutical Research and Development

This compound is a cornerstone reagent, primarily for the synthesis of sulfonamides and sulfonate esters. The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents, including antibiotics, diuretics, and kinase inhibitors.

Synthesis of Sulfonamides

The reaction between a sulfonyl chloride and a primary or secondary amine is a highly efficient and reliable method for forming a stable sulfonamide bond.[3][4] The sulfur atom in the sulfonyl chloride is highly electrophilic, making it susceptible to nucleophilic attack by the lone pair of electrons on the amine's nitrogen atom. This reaction typically proceeds rapidly under mild conditions.

Caption: Reaction pathway for the formation of sulfonamides.

Causality in Experimental Choice: The use of a base (e.g., pyridine or triethylamine) is common in these reactions. Its purpose is to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. Neutralizing the acid prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Documented Applications

The versatility of this compound is demonstrated by its use as a key reactant in the synthesis of various biologically active molecules. These include:

-

Kinase Inhibitors: Phenyl-pyrazolylamine-based derivatives developed as FLT3 kinase inhibitors.

-

Epigenetic Modulators: Isoindoline-5-propenehydroxamates designed as histone deacetylase (HDAC) inhibitors.

-

Signal Transduction Inhibitors: Small molecule ligands targeting the Stat3 SH2 domain.

-

Antibacterial Agents: Novel aryldisulfonamides with demonstrated antibacterial activity.

-

Metabolic Disease Therapeutics: Quinazoline analogs for the potential treatment of Gaucher disease.

Safety, Handling, and Storage

Due to its reactivity, this compound is classified as a hazardous substance and requires careful handling to ensure personnel safety.

Hazard Identification

The compound is corrosive and moisture-sensitive. Its GHS classification underscores the primary risks associated with its handling.

Table 3: GHS Hazard Information

| Hazard Class | Code | Statement | Source |

|---|---|---|---|

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [1] |

| Pictogram | GHS05 | Corrosion | [1] |

| Signal Word | Danger | - |[1] |

Safe Handling and Personal Protective Equipment (PPE)

Engineering Controls:

-

Handle exclusively in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.

-

Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]

-

Skin Protection: Wear impervious protective clothing and gloves (e.g., nitrile or neoprene). Ensure gloves are inspected prior to use.

-

Respiratory Protection: If ventilation is inadequate, use a full-face respirator with appropriate cartridges for acid gases and organic vapors.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents. The compound is moisture-sensitive, and contact with water can lead to decomposition, releasing corrosive HCl gas.

-

Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.[5][7]

First-Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7][8]

-

Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Seek immediate medical attention.[7][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

Conclusion

This compound is a highly versatile and indispensable reagent for chemists in the pharmaceutical and fine chemical industries. Its well-defined reactivity, particularly in the synthesis of sulfonamides, ensures its continued importance in the development of novel therapeutic agents. While its hazardous nature demands stringent safety protocols, a thorough understanding of its properties and handling requirements enables its safe and effective use in advancing scientific research.

References

- 3,5-Dimethylbenzenesulfonyl chloride | 2905-27-3 - Smolecule. Smolecule.

- m-Toluenesulfonyl chloride 97 1899-93-0 - Sigma-Aldrich. Sigma-Aldrich.

- 3-Methylbenzenesulphonyl chloride | C7H7ClO2S | CID 2734595 - PubChem. PubChem.

- 3-(Methylsulfanyl)benzene-1-sulfonyl Chloride|CAS 60036-46-6 - Benchchem. Benchchem.

- 3-Chloro-4-methylbenzenesulfonyl chloride - SAFETY D

- 6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride - AK Scientific, Inc.. AK Scientific, Inc.

- 3-Chloro-4-methylbenzenesulfonyl chloride SDS, 42413-03-6 Safety D

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- The reaction of benzenesulfonyl chloride and the primary amine group of... - ResearchGate.

Sources

- 1. 3-Methylbenzenesulphonyl chloride | C7H7ClO2S | CID 2734595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 3,5-Dimethylbenzenesulfonyl chloride | 2905-27-3 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. aksci.com [aksci.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.no [fishersci.no]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Methylbenzenesulfonyl Chloride

Abstract

This technical guide provides a comprehensive overview of 3-methylbenzenesulfonyl chloride, a pivotal reagent in modern organic synthesis and pharmaceutical development. We will delve into its fundamental properties, synthesis, and characterization, with a focus on the underlying chemical principles that govern its reactivity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate its effective and safe utilization in the laboratory.

Introduction and Nomenclature

This compound, also widely known by its common name m-toluenesulfonyl chloride, is an organosulfur compound that serves as a critical building block and intermediate in synthetic chemistry.[1][2] Its structure features a sulfonyl chloride functional group (-SO₂Cl) and a methyl group attached to a benzene ring at the meta (1,3) positions. This specific substitution pattern influences its reactivity and physical properties, distinguishing it from its ortho and para isomers.[3]

The sulfonyl chloride group is a potent electrophile, making the molecule highly reactive towards nucleophiles such as alcohols, amines, and thiols.[4] This reactivity is the cornerstone of its utility, primarily in the formation of sulfonamides and sulfonate esters, which are prevalent motifs in a vast array of biologically active molecules and commercial drugs.[1][3] Understanding the nuances of this reagent is therefore essential for chemists engaged in the design and synthesis of complex molecular architectures.[1]

Key Identifiers:

-

IUPAC Name: this compound[5]

-

Common Names: m-Toluenesulfonyl chloride, 3-Toluenesulfonyl chloride[5]

-

CAS Number: 1899-93-0[5]

-

Molecular Formula: C₇H₇ClO₂S[5]

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and spectroscopic properties is paramount for its proper handling, purification, and reaction monitoring.

Physicochemical Data

This compound is typically a liquid at room temperature. Its properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 190.65 g/mol | PubChem[5] |

| Appearance | Colorless to pale yellow liquid | CymitQuimica[4] |

| Density | 1.314 g/mL at 25 °C | Sigma-Aldrich |

| Boiling Point | 252-253 °C | Sigma-Aldrich |

| Refractive Index (n20/D) | 1.5490 | Sigma-Aldrich |

| Solubility | Soluble in organic solvents, reacts with water | Wikipedia[6] |

Causality Insight: The high boiling point is attributed to the molecule's polarity and relatively high molecular weight. Its reactivity with water, a common characteristic of sulfonyl chlorides, is due to the highly electrophilic nature of the sulfur atom, which readily undergoes hydrolysis to form the corresponding sulfonic acid and hydrochloric acid.[6][7] This necessitates handling under anhydrous conditions to prevent decomposition.

Spectroscopic Characterization

Spectroscopic analysis is a self-validating system for confirming the identity and purity of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional group. Expect strong, characteristic absorption bands for the sulfonyl chloride group (S=O stretches) in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show a singlet for the methyl (CH₃) protons around 2.4 ppm. The aromatic protons will appear as a complex multiplet pattern in the range of 7.3-7.9 ppm.

-

¹³C NMR: The carbon spectrum will show a peak for the methyl carbon around 21 ppm and several peaks in the aromatic region (120-145 ppm).

-

-

Mass Spectrometry (MS): The mass spectrum will display a molecular ion peak (M⁺) at m/z 190. An important diagnostic feature is the isotopic pattern (M+2 peak) at m/z 192, with an intensity approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom (³⁵Cl/³⁷Cl).[8] The fragmentation pattern often includes a prominent peak at m/z 91, corresponding to the tropylium ion (C₇H₇⁺), a common fragment for toluene derivatives.[5]

Synthesis and Purification

The most common industrial and laboratory-scale synthesis of aryl sulfonyl chlorides involves the direct chlorosulfonation of the corresponding aromatic hydrocarbon.

Synthesis Workflow: Chlorosulfonation of Toluene

The synthesis of toluenesulfonyl chlorides is typically achieved by the reaction of toluene with chlorosulfonic acid (ClSO₃H).[7][9] This electrophilic aromatic substitution reaction yields a mixture of ortho, meta, and para isomers, as the methyl group is an ortho-, para-directing activator.

Step-by-Step Laboratory Protocol

This protocol is a representative method for the synthesis of toluenesulfonyl chlorides.

Materials:

-

Toluene

-

Chlorosulfonic acid

-

Crushed ice

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap (to absorb evolved HCl), place chlorosulfonic acid (2.0 eq). Cool the flask in an ice-salt bath to 0-5 °C.

-

Addition of Toluene: Add toluene (1.0 eq) dropwise from the dropping funnel to the stirred chlorosulfonic acid. Maintain the internal temperature between 0-5 °C throughout the addition. Expertise Insight: Maintaining a low temperature is crucial to control the reaction rate and minimize the formation of byproducts like diphenylsulfones.[9]

-

Reaction: After the addition is complete, allow the mixture to stir at the same temperature for 1-2 hours to ensure the reaction goes to completion.

-

Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. Trustworthiness: This step must be performed in a well-ventilated fume hood behind a safety shield, as the quenching of excess chlorosulfonic acid is highly exothermic and releases large volumes of HCl gas.

-

Extraction: The oily product layer will separate. Transfer the entire mixture to a separatory funnel. Separate the organic layer (the product is denser than water). Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with cold water, 5% sodium bicarbonate solution (until effervescence ceases), and finally with brine. Causality: The bicarbonate wash neutralizes any remaining acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude isomeric mixture of toluenesulfonyl chlorides.

-

Purification: The meta-isomer is separated from the ortho and para isomers by fractional distillation under high vacuum.

Reactivity and Applications in Drug Development

The utility of this compound stems from the high reactivity of the sulfonyl chloride group.

Core Reactivity: Sulfonamide and Sulfonate Ester Formation

The primary reactions involve nucleophilic attack on the electrophilic sulfur atom, leading to the displacement of the chloride ion.

This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct, which can otherwise form a non-reactive ammonium salt with the amine nucleophile.

Role in Drug Discovery and Development

The 3-methylbenzenesulfonyl moiety is incorporated into various therapeutic agents. It serves as a key intermediate for synthesizing molecules with diverse biological activities.[1]

-

Antibacterial Agents: It is used in the preparation of aryldisulfonamides which have demonstrated potent antibacterial activity.[1]

-

Enzyme Inhibitors: Derivatives are crucial in synthesizing small molecule ligands and enzyme inhibitors. For example, it is a reactant for making isoindoline-5-propenehydroxamates, which are investigated as histone deacetylase (HDAC) inhibitors, and for phenyl-pyrazolylamine derivatives that act as FLT3 kinase inhibitors.[2]

-

Metabolic Disease Therapeutics: The reagent is used to develop quinazoline analogs for treating Gaucher disease and inhibitors of 17β-HSD2, which are relevant for osteoporosis treatment.[1]

The presence of the sulfonamide group, often introduced using reagents like this compound, can improve a drug candidate's pharmacokinetic properties, such as solubility and cell membrane permeability, and provides a rigid structural handle for binding to biological targets.

Safety, Handling, and Storage

Hazard Profile: this compound is a corrosive substance that causes severe skin burns and eye damage.[5] It is also a lachrymator and harmful if inhaled.[7]

-

GHS Classification: Skin Corrosion/Irritation, Category 1B (H314).[5]

Handling Protocols:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[10]

-

Ensure an eyewash station and safety shower are immediately accessible.[10]

-

Avoid contact with water and moisture, as it reacts to produce corrosive hydrochloric acid.[7]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials, especially water, bases, and oxidizing agents.

-

The storage area should be designated for corrosive materials.

Conclusion

This compound is a versatile and indispensable reagent in the arsenal of the modern synthetic chemist. Its well-defined reactivity, centered on the electrophilic sulfonyl chloride group, allows for the reliable construction of sulfonamides and sulfonate esters—functional groups of profound importance in medicinal chemistry. A comprehensive understanding of its properties, synthesis, and safe handling protocols, as detailed in this guide, is crucial for leveraging its full potential in the development of novel therapeutics and complex organic molecules.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2734595, 3-Methylbenzenesulphonyl chloride. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). m-Toluenesulfonyl Chloride (CAS 1899-93-0): A Key Intermediate for Drug Discovery and Advanced Chemical Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Properties and Uses of m-Toluenesulfonyl Chloride. Retrieved from [Link]

-

Organic Syntheses (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

Georganics (n.d.). p-Toluenesulfonyl chloride – description and application. Retrieved from [Link]

-

Wikipedia (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

ACD/Labs (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy 3,5-Dimethylbenzenesulfonyl chloride | 2905-27-3 [smolecule.com]

- 4. CAS 80563-86-6: 3-Chloro-2-methylbenzenesulfonyl chloride [cymitquimica.com]

- 5. 3-Methylbenzenesulphonyl chloride | C7H7ClO2S | CID 2734595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 7. p-Toluenesulfonyl chloride – description and application - Georganics [georganics.sk]

- 8. acdlabs.com [acdlabs.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. fishersci.no [fishersci.no]

3-methylbenzenesulfonyl chloride molecular weight and formula

An In-Depth Technical Guide to 3-Methylbenzenesulfonyl Chloride for Advanced Research

Abstract

This technical guide provides a comprehensive overview of this compound (also known as m-toluenesulfonyl chloride), a pivotal reagent in modern organic synthesis and medicinal chemistry. We will delve into its fundamental molecular and physicochemical properties, explore the mechanistic basis of its reactivity, and detail its applications in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support advanced research and development endeavors.

Molecular and Physicochemical Profile

This compound is an aromatic sulfonyl chloride that serves as a critical building block in chemical synthesis. Its structure consists of a benzene ring substituted with a methyl group and a sulfonyl chloride functional group at the meta-position.

Chemical Structure

Caption: Chemical structure of this compound.

Quantitative Data Summary

The key properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇ClO₂S | [1] |

| Molecular Weight | 190.65 g/mol | [1] |

| CAS Number | 1899-93-0 | [1] |

| Appearance | Liquid | |

| Density | 1.314 g/mL at 25 °C | |

| Boiling Point | 252-253 °C | |

| Refractive Index | n20/D 1.5490 | |

| Synonyms | m-Toluenesulfonyl chloride |

Core Reactivity and Mechanistic Insights

The utility of this compound stems from the high reactivity of the sulfonyl chloride group (-SO₂Cl). The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack.

Causality of Reactivity: The reaction with nucleophiles, such as amines or alcohols, proceeds via a nucleophilic acyl substitution-like mechanism. The nucleophile attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. The stable chloride ion is then eliminated as a leaving group, resulting in the formation of a new sulfur-nucleophile bond (e.g., a sulfonamide or a sulfonate ester). The presence of the methyl group on the benzene ring has a minor electronic effect but can influence the molecule's solubility and steric profile, which can be strategically exploited in drug design.

This reactivity is fundamental to its role as a building block. Sulfonyl chlorides are frequently chosen in medicinal chemistry because they react readily with heterocyclic amines to form complex and stable sulfonamide linkages.[2]

Applications in Drug Discovery and Development

This compound is not merely a synthetic intermediate; it is a key reactant in the synthesis of a diverse range of biologically active molecules. The resulting sulfonamide moiety is a common feature in many approved drugs due to its ability to act as a hydrogen bond acceptor and its chemical stability.

Key Therapeutic Areas:

-

Enzyme Inhibition: It is a crucial reactant for synthesizing small molecule ligands and inhibitors for various enzymes. Notable examples include inhibitors for 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) for osteoporosis treatment, histone deacetylase (HDAC) inhibitors, and FMS-like tyrosine kinase 3 (FLT3) inhibitors.

-

Antibacterial Agents: The reagent is used to create aryldisulfonamides, a class of compounds investigated for their antibacterial activity.

-

Genetic Disease Therapy: It has been employed in the synthesis of quinazoline analogs for the potential treatment of Gaucher disease.

The strategic choice of the meta-tolyl moiety can be critical. It imparts a specific lipophilicity and steric bulk to the final molecule, which can precisely orient the compound within a target's binding pocket, enhancing potency and selectivity.

Experimental Protocols

The following protocols are provided as validated starting points for the synthesis and application of this compound.

Protocol 1: Synthesis of this compound

This protocol is based on the chlorination of the corresponding thiol precursor.

Methodology:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber, dissolve m-thiocresol in glacial acetic acid.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Chlorination: Slowly add a chlorinating agent (e.g., chlorine gas or a solution of sulfuryl chloride in acetic acid) via the dropping funnel while maintaining the temperature below 10 °C.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, pour the mixture into ice-cold water. The product will separate as an oil or solid.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

Caption: Workflow for the synthesis of this compound.

Protocol 2: General Synthesis of a Sulfonamide Derivative

This protocol outlines the reaction of this compound with a primary or secondary amine.

Methodology:

-

Reaction Setup: Dissolve the amine substrate in a suitable aprotic solvent (e.g., dichloromethane, THF) containing a non-nucleophilic base (e.g., triethylamine, pyridine) in a round-bottom flask. The base acts as a scavenger for the HCl byproduct.

-

Reagent Addition: Cool the solution to 0 °C and add a solution of this compound (1.0-1.2 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Monitoring: Monitor the reaction for the disappearance of the amine starting material by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with dilute acid (e.g., 1M HCl) to remove the base, followed by saturated sodium bicarbonate solution, and finally brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude sulfonamide can be purified by recrystallization or flash column chromatography.

Caption: General workflow for sulfonamide synthesis.

Safety and Handling

Trustworthiness through Self-Validation: A protocol's integrity is validated by its safety and reproducibility. Adherence to strict safety measures is non-negotiable when handling reactive reagents like sulfonyl chlorides.

-

Hazard Classification: this compound is classified as corrosive. It causes severe skin burns and eye damage (GHS Hazard statement H314).[1]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. This compound is moisture-sensitive and will react with water (including atmospheric moisture) to produce hydrochloric acid and 3-methylbenzenesulfonic acid. Store under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for disposal. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and powerful reagent in the arsenal of synthetic and medicinal chemists. Its well-defined reactivity, coupled with the specific steric and electronic properties conferred by its tolyl group, makes it an invaluable tool for constructing complex molecular architectures. A thorough understanding of its properties, reaction mechanisms, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in the pursuit of novel therapeutics and advanced materials.

References

-

3-Methylbenzenesulphonyl chloride | C7H7ClO2S | CID 2734595 - PubChem. [Link]

-

Benzenesulfonyl chloride - Organic Syntheses Procedure . [Link]

- Process for the preparation of substituted benzene sulfonyl chlorides - Google P

Sources

An In-depth Technical Guide to the NMR Spectral Analysis of 3-Methylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of NMR in the Characterization of Arylsulfonyl Chlorides

3-Methylbenzenesulfonyl chloride, a key reagent in organic synthesis and pharmaceutical chemistry, demands rigorous structural verification and purity assessment. Its utility in the introduction of the 3-methylphenylsulfonyl (tosyl) group into molecules necessitates an unambiguous analytical methodology. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for this purpose, offering detailed insights into the molecular structure at the atomic level. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, blending foundational principles with practical, field-proven insights to empower researchers in their analytical endeavors. While a publicly available, high-resolution spectrum for this compound is not readily accessible, this guide will provide a detailed, predicted analysis based on the well-understood principles of NMR and data from structurally analogous compounds.

Part 1: Foundational Principles and Sample Preparation

The chemical structure of this compound dictates its NMR signature. The presence of a methyl group and a sulfonyl chloride group on the benzene ring at positions 1 and 3, respectively, creates a distinct electronic environment for each proton and carbon atom. The electron-withdrawing nature of the sulfonyl chloride group will significantly influence the chemical shifts of the aromatic protons and carbons, causing them to resonate at a lower field (higher ppm) compared to unsubstituted benzene.

Experimental Protocol: NMR Sample Preparation

A self-validating protocol is crucial for obtaining high-quality, reproducible NMR data. The reactivity of sulfonyl chlorides necessitates the use of anhydrous, aprotic deuterated solvents to prevent hydrolysis.

-

Solvent Selection : Chloroform-d (CDCl₃) is a common and appropriate solvent for this compound due to its aprotic nature and ability to dissolve the compound.

-

Sample Preparation :

-

Accurately weigh 5-10 mg of this compound into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6 mL of anhydrous CDCl₃.

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

For quantitative NMR (qNMR), a precisely weighed internal standard would be added at this stage.

-

-

Referencing : The residual solvent peak of CDCl₃ (¹H: δ ≈ 7.26 ppm; ¹³C: δ ≈ 77.16 ppm) is typically used for spectral referencing[1]. Tetramethylsilane (TMS) can also be added as an internal reference (δ = 0.00 ppm).

Part 2: In-depth ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons and the methyl group protons. The integration of these signals should correspond to a 4:3 proton ratio.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.9 - 8.1 | s (singlet) or narrow t | |

| H-4 | ~7.6 - 7.8 | d (doublet) | ~7-8 |

| H-5 | ~7.5 - 7.7 | t (triplet) | ~7-8 |

| H-6 | ~7.8 - 8.0 | d (doublet) | ~7-8 |

| -CH₃ | ~2.4 - 2.6 | s (singlet) |

Causality Behind Assignments:

-

Aromatic Protons (H-2, H-4, H-5, H-6) : These protons resonate in the downfield region (δ 7.5-8.1 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing sulfonyl chloride group[2].

-

H-2 : This proton is situated between two electron-withdrawing groups (relative to the methyl group), leading to the most downfield shift. It is expected to appear as a singlet or a narrow triplet due to small meta-coupling to H-4 and H-6.

-

H-6 : This proton is ortho to the strongly electron-withdrawing sulfonyl chloride group, resulting in a significant downfield shift. It will appear as a doublet due to ortho-coupling with H-5.

-

H-4 : This proton is also ortho to the sulfonyl chloride group, but para to the methyl group. Its chemical shift will be downfield and it will present as a doublet from ortho-coupling to H-5.

-

H-5 : This proton is meta to the sulfonyl chloride group and will be the most upfield of the aromatic protons. It will appear as a triplet due to ortho-coupling with both H-4 and H-6.

-

-

Methyl Protons (-CH₃) : The methyl group protons are attached to the aromatic ring and are expected to resonate as a sharp singlet in the region of δ 2.4-2.6 ppm[3].

Part 3: In-depth ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound will exhibit six distinct signals for the aromatic carbons and one for the methyl carbon.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~145 - 148 |

| C-2 | ~128 - 131 |

| C-3 | ~140 - 143 |

| C-4 | ~133 - 136 |

| C-5 | ~129 - 132 |

| C-6 | ~126 - 129 |

| -CH₃ | ~20 - 22 |

Causality Behind Assignments:

-

Aromatic Carbons (C-1 to C-6) : These carbons resonate in the typical aromatic region of δ 120-150 ppm.

-

C-1 (ipso-carbon to -SO₂Cl) : This carbon is directly attached to the electron-withdrawing sulfonyl chloride group and will be significantly deshielded, appearing at a very low field.

-

C-3 (ipso-carbon to -CH₃) : The carbon bearing the methyl group will also be deshielded, but to a lesser extent than C-1.

-

C-2, C-4, C-6 : These carbons are ortho and para to the electron-withdrawing sulfonyl chloride group and will be deshielded.

-

C-5 : This carbon is meta to the sulfonyl chloride group and will be the least deshielded of the aromatic carbons.

-

-

Methyl Carbon (-CH₃) : The methyl carbon will give a signal in the upfield region of the spectrum, typically around δ 20-22 ppm[3].

Part 4: Advanced NMR Techniques and Structural Verification

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy) : This experiment reveals ¹H-¹H coupling networks. For this compound, COSY would show correlations between H-4 and H-5, and between H-5 and H-6, confirming their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal (H-2 to C-2, H-4 to C-4, H-5 to C-5, H-6 to C-6) and the methyl protons to the methyl carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons. For instance, correlations from the methyl protons to C-2, C-3, and C-4 would be expected.

Workflow for Comprehensive NMR Analysis

Caption: Workflow for the comprehensive NMR analysis of this compound.

Part 5: Identifying Potential Impurities

The NMR spectrum can also reveal the presence of impurities. Common impurities in the synthesis of this compound may include:

-

Starting materials : Residual 3-methylbenzenesulfonic acid or its salts. The presence of a sulfonic acid would be indicated by a broad, exchangeable proton signal.

-

Isomeric impurities : 2-methylbenzenesulfonyl chloride and 4-methylbenzenesulfonyl chloride. These would present as distinct sets of aromatic and methyl signals. For example, 4-methylbenzenesulfonyl chloride would show a more symmetric AA'BB' pattern in the aromatic region of the ¹H NMR spectrum.

-

Hydrolysis product : 3-methylbenzenesulfonic acid, formed by reaction with moisture. As mentioned, this would likely show a broad OH peak.

-

Residual solvents : Solvents used in the synthesis or purification process (e.g., toluene, hexane) may be present and can be identified by their characteristic NMR signals[1][4][5][6].

Part 6: Conclusion and Future Perspectives

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. A combination of 1D and 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, providing a high degree of confidence in the material's identity and quality. The predicted spectral data and analytical workflow presented in this guide serve as a robust framework for researchers in the pharmaceutical and chemical industries. Future advancements in NMR technology, such as higher field strengths and more sensitive cryoprobes, will continue to enhance the precision and speed of these analyses, further solidifying NMR's role as a cornerstone of chemical characterization.

References

-

University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

re3data.org. (2023, June 20). Spectral Database for Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. Retrieved from [Link]

-

pubs.acs.org. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzenesulfonyl chloride - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

AIST. (2006, March 11). Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylbenzenesulphonyl chloride. Retrieved from [Link]

-

ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

-

DiVA portal. (2021, January 22). Advanced NMR techniques for structural elucidation in medicinal chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

-

SpectraBase. (n.d.). p-Toluenesulfonyl chloride - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). p-Toluenesulfonyl chloride - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). p-Toluenesulfonyl chloride. Retrieved from [Link]

-

KGROUP. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

-

PubChem. (n.d.). 4-Toluenesulfonyl chloride. Retrieved from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

Sources

A Technical Guide to the Infrared Spectroscopy of 3-Methylbenzenesulfonyl Chloride

This guide provides an in-depth analysis of the infrared (IR) spectrum of 3-methylbenzenesulfonyl chloride, a key intermediate in organic synthesis and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document elucidates the theoretical underpinnings and practical considerations for obtaining and interpreting the IR spectrum of this compound. We will explore the characteristic vibrational modes of the sulfonyl chloride and substituted aromatic functionalities, providing a framework for structural confirmation and purity assessment.

Introduction: The Role of IR Spectroscopy in the Analysis of Sulfonyl Chlorides

Infrared (IR) spectroscopy is a powerful and rapid analytical technique for the identification of functional groups within a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which excites molecular vibrations. These vibrations, such as stretching and bending of bonds, occur at specific frequencies that are characteristic of the types of bonds and the overall molecular structure.

For an aromatic sulfonyl chloride like this compound, IR spectroscopy is invaluable for confirming the presence of the key sulfonyl chloride (-SO₂Cl) group and verifying the substitution pattern on the benzene ring. The molecule's structure, with its distinct functional groups, gives rise to a unique IR spectrum that serves as a molecular fingerprint.

Molecular Structure and Key Vibrational Modes

To understand the IR spectrum of this compound, it is essential to first consider its molecular structure and the expected vibrational modes.

Caption: Molecular structure of this compound highlighting key functional groups.

The primary functional groups that give rise to characteristic IR absorption bands are:

-

The sulfonyl chloride group (-SO₂Cl) , with its S=O and S-Cl bonds.

-

The aromatic ring , with its C=C and C-H bonds.

-

The methyl group (-CH₃) , with its C-H bonds.

Interpreting the IR Spectrum of this compound

The IR spectrum of this compound can be divided into several key regions, each corresponding to specific molecular vibrations.

The Sulfonyl Chloride Group Absorptions

The sulfonyl chloride functional group is characterized by two strong and distinct stretching vibrations from the two sulfur-oxygen double bonds (S=O).[1]

-

Asymmetric S=O Stretch: This typically appears as a strong band in the region of 1375-1410 cm⁻¹ .[2]

-

Symmetric S=O Stretch: This also presents as a strong band, found in the range of 1166-1204 cm⁻¹ .[1]

The presence of two strong bands in these regions is a clear indicator of the -SO₂- group.

The sulfur-chlorine (S-Cl) stretching vibration is found in the lower frequency region of the spectrum, typically around 375 cm⁻¹ .[3] This band can be weaker and may sometimes be difficult to observe depending on the instrumentation.

Aromatic Ring Vibrations

The substituted benzene ring gives rise to several characteristic absorptions.

-

Aromatic C-H Stretch: These are typically weak to medium intensity bands appearing just above 3000 cm⁻¹, in the range of 3000-3100 cm⁻¹ .[4]

-

Aromatic C=C Stretch (In-ring): The stretching of the carbon-carbon double bonds within the benzene ring results in a series of medium to strong bands in the 1400-1600 cm⁻¹ region.[4] Often, two distinct bands are observed around 1600 cm⁻¹ and 1475 cm⁻¹.

-

C-H Out-of-Plane Bending (oop): The substitution pattern on the benzene ring can be determined by analyzing the strong C-H "oop" bands in the 680-900 cm⁻¹ region.[1] For a meta-disubstituted benzene ring, as in this compound, two characteristic bands are expected: one in the range of 811-750 cm⁻¹ and another between 725-680 cm⁻¹ .[1][5]

Methyl Group Vibrations

The methyl group attached to the benzene ring also has characteristic vibrational modes.

-

C-H Stretch: The stretching of the C-H bonds in the methyl group gives rise to absorptions in the 2850-2960 cm⁻¹ region.[6]

-

C-H Bending: The bending vibrations of the methyl group typically appear around 1450 cm⁻¹ and 1375 cm⁻¹ .[6]

Summary of Expected IR Absorption Bands

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Methyl C-H Stretch | 2850 - 2960 | Medium |

| Asymmetric S=O Stretch | 1375 - 1410 | Strong |

| Symmetric S=O Stretch | 1166 - 1204 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| Methyl C-H Bend | ~1450 and ~1375 | Medium |

| C-H Out-of-Plane Bending (meta) | 811 - 750 and 725 - 680 | Strong |

| S-Cl Stretch | ~375 | Weak to Medium |

Experimental Protocol for Acquiring the IR Spectrum

Accurate and reproducible IR spectra are contingent upon proper sample preparation and instrument operation. Due to the moisture sensitivity of sulfonyl chlorides, it is crucial to handle the sample in a dry environment.[2]

Sample Preparation

Method 1: KBr Pellet (for solid samples)

This method is ideal for obtaining high-quality spectra of solid samples.

-

In a dry agate mortar and pestle, grind a small amount (1-2 mg) of this compound to a fine powder.[2]

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) and mix thoroughly with the sample.[2]

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.[2]

Method 2: Neat Analysis (for liquid samples)

If this compound is in a liquid state, a neat analysis can be performed.

-

Place a single drop of the liquid sample onto the face of a polished salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top, creating a thin capillary film of the liquid between the plates.

-

Mount the plates in the spectrometer's sample holder.

Method 3: Attenuated Total Reflectance (ATR)

ATR-FTIR is a convenient alternative that requires minimal sample preparation.

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Caption: Experimental workflow for IR sample preparation.

Instrument Parameters

The following are typical instrument settings for acquiring a mid-IR spectrum:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans

-

Background: A background spectrum of the empty sample compartment (or the clean ATR crystal) should be collected prior to running the sample.

Conclusion

The infrared spectrum of this compound provides a wealth of information for its structural characterization. The strong and characteristic absorption bands of the sulfonyl chloride group, combined with the distinct patterns of the substituted aromatic ring and the methyl group vibrations, allow for unambiguous identification. By following the detailed experimental protocols and interpretative guidelines presented in this technical guide, researchers and scientists can confidently utilize IR spectroscopy for the analysis of this compound in various applications, from synthetic chemistry to pharmaceutical development.

References

-

IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]

-

Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Available at: [Link]

-

18.8: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. Available at: [Link]

-

THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Science Publishing. Available at: [Link]

-

3-Methylbenzenesulphonyl chloride | C7H7ClO2S | CID 2734595. PubChem. Available at: [Link]

-

Infrared Spectroscopy. Michigan State University Chemistry. Available at: [Link]

-

Alkane. Wikipedia. Available at: [Link]

-

Preparing a sample for infrared spectroscopy. Royal Society of Chemistry. Available at: [Link]

-

How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques. Kintek Solution. Available at: [Link]

Sources

Mass spectrometry fragmentation of 3-methylbenzenesulfonyl chloride

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Methylbenzenesulfonyl Chloride

Authored by: Gemini, Senior Application Scientist

This guide provides a detailed examination of the fragmentation behavior of this compound under mass spectrometry, primarily focusing on Electron Ionization (EI). Designed for researchers and drug development professionals, this document elucidates the core fragmentation pathways, explains the causal mechanisms behind ion formation, and provides a validated experimental protocol for analysis.

Introduction: The Behavior of Arylsulfonyl Chlorides in Mass Spectrometry

This compound (C₇H₇ClO₂S) is an aromatic sulfonyl chloride with a molecular weight of approximately 190.65 g/mol .[1] When subjected to Electron Ionization (EI), the molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a positively charged radical molecular ion (M•⁺).

The subsequent fragmentation of this molecular ion is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. In arylsulfonyl chlorides, the most probable cleavage sites are the relatively weak S-Cl and C-S bonds. The fragmentation pattern is therefore highly characteristic, dominated by cleavages that lead to resonance-stabilized aromatic cations. The presence of chlorine and sulfur atoms also imparts a distinct isotopic signature to the molecular ion and sulfur- or chlorine-containing fragments.

The Molecular Ion and Its Isotopic Pattern

The monoisotopic mass of this compound is 189.9855283 Da.[1] A key feature in its mass spectrum is the isotopic pattern of the molecular ion peak, which arises from the natural abundance of isotopes for chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) and sulfur (³²S: ~94.9%, ³³S: ~0.8%, ³⁴S: ~4.2%). This results in:

-

A M•⁺ peak corresponding to the molecule with ³⁵Cl and ³²S.

-

A [M+2]•⁺ peak, approximately one-third the intensity of the M•⁺ peak, primarily due to the presence of the ³⁷Cl isotope.

-

A smaller [M+1]•⁺ peak from ¹³C and ³³S isotopes.

This characteristic isotopic cluster is a crucial first step in identifying the compound in a mass spectrum.

Primary Fragmentation Pathways and Mechanistic Insights

The fragmentation of this compound is dominated by two principal pathways originating from the molecular ion. These pathways are dictated by the drive to form stable cationic species. The resulting ions are highly indicative of the original structure.

Pathway A: Cleavage of the Sulfonyl-Chlorine (S-Cl) Bond

The initial and most favorable fragmentation event is the homolytic cleavage of the S-Cl bond. This is a common behavior for sulfonyl chlorides.

-

Reaction: C₇H₇SO₂Cl•⁺ → [C₇H₇SO₂]⁺ + Cl•

-

Resulting Ion: This cleavage expels a neutral chlorine radical to produce the 3-methylbenzenesulfonyl cation at a mass-to-charge ratio (m/z) of 155.[1][2] This ion is often observed as a prominent peak in the spectrum.

This [C₇H₇SO₂]⁺ ion can then undergo further fragmentation through the loss of sulfur dioxide (SO₂), a stable neutral molecule. This is a well-documented fragmentation pathway for various aromatic sulfonyl derivatives.[3][4][5]

-

Reaction: [C₇H₇SO₂]⁺ → [C₇H₇]⁺ + SO₂

-

Resulting Ion: The loss of SO₂ (64 Da) from the m/z 155 ion yields the highly stable tolyl cation at m/z 91.

Pathway B: Cleavage of the Carbon-Sulfur (C-S) Bond

A competing fragmentation pathway involves the direct cleavage of the C-S bond, which separates the aromatic ring from the sulfonyl chloride group.

-

Reaction: C₇H₇SO₂Cl•⁺ → [C₇H₇]⁺ + •SO₂Cl

-

Resulting Ion: This fragmentation directly forms the tolyl cation ([C₇H₇]⁺) at m/z 91.

The Central Role of the [C₇H₇]⁺ Ion (m/z 91)

Both primary pathways converge to form the [C₇H₇]⁺ ion at m/z 91. Due to its exceptional stability, this ion is typically the base peak (the most intense peak) in the mass spectrum of this compound and its isomers.[2][6] The stability of this cation is attributed to its rearrangement into the aromatic tropylium ion, a seven-membered ring system with 6 π-electrons.

Secondary Fragmentation

The tropylium ion itself can fragment further, although these peaks will be of lower intensity. The most common fragmentation is the loss of acetylene (C₂H₂).

-

Reaction: [C₇H₇]⁺ → [C₅H₅]⁺ + C₂H₂

-

Resulting Ion: The loss of acetylene (26 Da) from the m/z 91 ion produces the cyclopentadienyl cation at m/z 65.

The fragmentation cascade is visually summarized in the diagram below.

Sources

- 1. 3-Methylbenzenesulphonyl chloride | C7H7ClO2S | CID 2734595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Toluenesulfonyl chloride | C7H7ClO2S | CID 7397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aaqr.org [aaqr.org]

- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzenesulfonyl chloride, 4-methyl- [webbook.nist.gov]

Synthesis mechanism of 3-methylbenzenesulfonyl chloride

An In-Depth Technical Guide to the Synthesis Mechanism of 3-Methylbenzenesulfonyl Chloride

This guide provides a comprehensive examination of the synthesis, mechanisms, and critical process parameters for this compound (m-toluenesulfonyl chloride). Tailored for researchers, chemists, and professionals in drug development, this document delves into the core principles of electrophilic aromatic substitution, offering field-proven insights into reaction control, isomer management, and safety protocols.

Introduction and Strategic Importance

This compound, a member of the toluenesulfonyl chloride isomer family, is a pivotal reagent in modern organic synthesis. While its para- and ortho- counterparts are more commonly discussed, the meta-isomer serves as a crucial building block in the synthesis of specialized pharmaceuticals, agrochemicals, and dyes where specific substitution patterns are required.[1] Its utility stems from the reactive sulfonyl chloride moiety (-SO₂Cl), which readily undergoes nucleophilic substitution with alcohols, amines, and other nucleophiles to form stable sulfonate esters and sulfonamides.[2][3]

The predominant industrial and laboratory-scale synthesis route is the direct chlorosulfonation of toluene, an electrophilic aromatic substitution reaction that yields a mixture of isomers. Understanding the underlying mechanism is paramount to controlling the reaction's regioselectivity and maximizing the yield of the desired 3-methyl isomer.

The Core Mechanism: Electrophilic Chlorosulfonation of Toluene

The reaction of toluene with chlorosulfonic acid is a classic example of electrophilic aromatic substitution (EAS). The process is highly exothermic and liberates hydrogen chloride gas.

Overall Reaction: C₇H₈ (Toluene) + ClSO₃H (Chlorosulfonic Acid) → CH₃C₆H₄SO₂Cl (Toluenesulfonyl Chloride) + HCl

The causality behind this transformation is a multi-step process involving the generation of a potent electrophile that attacks the electron-rich aromatic ring of toluene.

The Electrophile and Ring Activation

The primary reagent, chlorosulfonic acid (ClSO₃H), is a powerful electrophile. The electron-withdrawing chlorine and oxygen atoms create a highly electron-deficient sulfur center, making it susceptible to attack by the π-electron system of the toluene ring.

The methyl group (-CH₃) on the toluene ring is an activating, ortho-, para- directing group. It donates electron density to the ring via an inductive effect and hyperconjugation. This activation makes toluene more reactive than benzene towards electrophiles and directs the incoming electrophile preferentially to the ortho (2- and 6-) and para (4-) positions. Consequently, the meta (3- and 5-) positions are less favored, making the synthesis of this compound a challenge of isomeric control.[4]

Mechanistic Steps

The reaction proceeds through the canonical three-step EAS mechanism, as illustrated in the diagram below.

Caption: The Electrophilic Aromatic Substitution (EAS) mechanism for the chlorosulfonation of toluene.

-

Electrophilic Attack: The π-electrons of the toluene ring attack the electrophilic sulfur atom of chlorosulfonic acid. This forms a resonance-stabilized carbocation intermediate known as an arenium ion, or sigma complex.

-

Deprotonation: A weak base, such as a chloride ion or another molecule of chlorosulfonic acid, abstracts a proton from the carbon atom bearing the new -SO₂Cl group.

-

Aromaticity Restored: The electrons from the C-H bond collapse back into the ring, restoring its aromaticity and yielding the final toluenesulfonyl chloride product.

Isomer Distribution and Control

The directing effect of the methyl group means that chlorosulfonation of toluene primarily yields p-toluenesulfonyl chloride and o-toluenesulfonyl chloride. The formation of the meta-isomer is a minor pathway.[4]

-

Para-Isomer: Typically the major product due to the combination of electronic activation and reduced steric hindrance compared to the ortho position.

-

Ortho-Isomer: A significant product, but its formation is often suppressed relative to the para isomer by the steric bulk of the incoming electrophile clashing with the adjacent methyl group.[5]

-

Meta-Isomer: Formed in the lowest quantity (often only 1-2%), as attack at the meta position results in a less stable arenium ion intermediate.

Achieving a higher yield of the meta-isomer via this direct route is not practical. Therefore, alternative strategies are often employed for its specific synthesis.

Alternative Synthetic Pathways

Given the low yield from direct chlorosulfonation, dedicated methods are preferred for producing this compound.

Two-Step Sulfonation-Chlorination

A more controlled, albeit longer, route involves separating the sulfonation and chlorination steps.

-

Sulfonation: Toluene is first reacted with sulfuric acid (H₂SO₄) to produce toluenesulfonic acid.[6][7] This step still produces a mixture of isomers, but the sulfonic acids can sometimes be separated more readily than the corresponding sulfonyl chlorides.

-

Chlorination: The isolated 3-methylbenzenesulfonic acid is then converted to the desired sulfonyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus oxychloride.[6][7][8][9]

Caption: A two-step pathway for the synthesis of this compound.

Synthesis from m-Thiocresol

A specific route mentioned in the literature involves the chlorination of m-thiocresol (3-methylthiophenol) in glacial acetic acid.[1] This method offers a direct path to the meta-isomer without the complication of generating ortho and para side products.

Experimental Protocol: Direct Chlorosulfonation

This protocol details the direct synthesis of toluenesulfonyl chloride, which yields a mixture of isomers. It is foundational for understanding the practical challenges of the reaction.

Objective: To synthesize toluenesulfonyl chloride from toluene and chlorosulfonic acid.

Materials and Reagents:

-

Toluene (reagent grade)

-

Chlorosulfonic acid

-

Crushed ice

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Experimental Workflow:

Caption: Step-by-step workflow for the laboratory synthesis of toluenesulfonyl chloride isomers.

Procedure:

-

Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel. Attach a gas outlet tube leading to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the evolved HCl gas.[6]

-

Charging Reagent: Charge the flask with chlorosulfonic acid (4.0 eq). Begin stirring and cool the flask in an ice-salt bath to 0 °C.

-

Toluene Addition: Add toluene (1.0 eq) to the dropping funnel. Add the toluene dropwise to the stirred chlorosulfonic acid over 1-2 hours. The causality for this slow addition is critical: it allows for dissipation of the intense heat of reaction, preventing temperature spikes that can lead to unwanted side products like sulfones. Maintain the internal temperature between 0-5 °C throughout the addition.[6]

-

Reaction: Once the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2-12 hours to ensure the reaction proceeds to completion.[6]

-

Work-up (Quenching): Prepare a large beaker containing a substantial amount of crushed ice. With extreme caution and slow addition , pour the reaction mixture onto the ice with vigorous stirring. Chlorosulfonic acid reacts violently with water; this step must be performed slowly in a fume hood behind a safety shield.[6][10] The toluenesulfonyl chloride isomers will separate as an oily layer.

-

Extraction and Neutralization: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product as an oil containing a mixture of isomers.

Isomer Separation: The crude mixture can be separated based on the different physical properties of the isomers. p-Toluenesulfonyl chloride is a solid at room temperature and can be crystallized from the mixture by cooling or by recrystallization from a solvent like petroleum ether.[7][11] The liquid ortho- and meta-isomers remaining can then be separated by fractional distillation under high vacuum.

Data Summary: Properties of Toluenesulfonyl Chloride Isomers

| Property | o-Toluenesulfonyl Chloride | m-Toluenesulfonyl Chloride | p-Toluenesulfonyl Chloride |

| Molecular Formula | C₇H₇ClO₂S | C₇H₇ClO₂S | C₇H₇ClO₂S |

| Molar Mass | 190.65 g/mol | 190.65 g/mol [12] | 190.65 g/mol |

| Appearance | Oily Liquid | Liquid[13] | White Solid[3] |

| Melting Point | 10 °C[7] | N/A | 67-69 °C[3][11] |

| Boiling Point | 126 °C / 10 mmHg | 252-253 °C (lit.)[1] | 146 °C / 15 mmHg[3] |

| CAS Number | 133-59-5 | 1899-93-0[1][12] | 98-59-9[3] |

Mandatory Safety and Handling Protocols

A rigorous adherence to safety protocols is non-negotiable when handling the reagents involved in this synthesis.

-

Chlorosulfonic Acid: This substance is extremely corrosive and reactive. It causes severe, deep-tissue burns on contact with skin and can cause permanent eye damage.[14][15] It reacts violently with water, releasing significant thermal energy and corrosive mists of sulfuric and hydrochloric acid.[10] All manipulations must be conducted in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): The minimum required PPE includes:

-

Reaction Hazards: The reaction is highly exothermic and produces large volumes of toxic and corrosive HCl gas. Proper temperature control and a gas-scrubbing system are essential.

-

Spill & Emergency Response:

-

Spills: Do NOT use water. Neutralize small spills cautiously with a dry, inert material like sodium bicarbonate or crushed limestone.[17]

-

Exposure: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate and urgent medical attention.[15]

-

References

- Smolecule. (n.d.). Buy 3,5-Dimethylbenzenesulfonyl chloride | 2905-27-3.

- PrepChem.com. (2016). Preparation of 2-toluenesulfonyl chloride.

- Wikipedia. (2023). 4-Toluenesulfonyl chloride.

- DuPont. (n.d.). Chlorosulfonic Acid Safety Data Sheet.

- SlideServe. (2024). Safety Measures and Handling Protocols for Chlorosulphonic Acid.

- ECHEMI. (n.d.). Chlorosulfonic acid SDS, 7790-94-5 Safety Data Sheets.

- ProQuest. (n.d.). Aromatic Sulfonations and Related Reactions.

- Loba Chemie. (2019). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS.

- Chemistry Stack Exchange. (2024). Major product in chloro-sulfonation of toluene.

- NOAA. (n.d.). CHLOROSULFONIC ACID - CAMEO Chemicals.

- PrepChem.com. (n.d.). Preparation of 4-toluenesulfonyl chloride.

- Google Patents. (n.d.). US4131619A - Preparation of 2-chloro-4-toluenesulfonyl chloride.

- Royal Society of Chemistry. (2017). Synthesis of sulfonyl chloride substrate precursors.

- Sigma-Aldrich. (n.d.). m-Toluenesulfonyl chloride 97%.

- Georganics. (2023). p-Toluenesulfonyl chloride – description and application.

- Organic Syntheses. (n.d.). p. 943.

- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.

- PubChem. (n.d.). 3-Methylbenzenesulphonyl chloride.

- Sigma-Aldrich. (n.d.). This compound | 1899-93-0.

Sources

- 1. 间甲苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 3. p-Toluenesulfonyl chloride – description and application - Georganics [georganics.sk]

- 4. US4131619A - Preparation of 2-chloro-4-toluenesulfonyl chloride - Google Patents [patents.google.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. Buy 3,5-Dimethylbenzenesulfonyl chloride | 2905-27-3 [smolecule.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. 3-Methylbenzenesulphonyl chloride | C7H7ClO2S | CID 2734595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound | 1899-93-0 [sigmaaldrich.com]

- 14. slideserve.com [slideserve.com]

- 15. lobachemie.com [lobachemie.com]

- 16. macro.lsu.edu [macro.lsu.edu]

- 17. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Solubility of 3-Methylbenzenesulfonyl Chloride in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 3-methylbenzenesulfonyl chloride, a pivotal reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters. A thorough understanding of its solubility is paramount for researchers, chemists, and drug development professionals to ensure optimal reaction conditions, maximize product yield and purity, and maintain safe laboratory practices. This document delineates the theoretical underpinnings of its solubility, offers a qualitative solubility profile in common organic solvents, and furnishes a detailed experimental protocol for quantitative solubility determination.

Core Concepts: Molecular Structure and its Influence on Solubility

This compound (m-toluenesulfonyl chloride) is an organosulfur compound with the chemical formula CH₃C₆H₄SO₂Cl. Its molecular structure, featuring a moderately nonpolar aromatic ring and a highly polar sulfonyl chloride group, imparts an amphiphilic character, governing its interactions with various solvents.[1]

The key structural features influencing solubility are:

-

Aromatic Ring: The toluene moiety is nonpolar and hydrophobic, favoring interactions with nonpolar and moderately polar solvents through van der Waals forces.

-

Sulfonyl Chloride Group (-SO₂Cl): This functional group is highly polar and electrophilic. The sulfur-oxygen and sulfur-chlorine bonds are polarized, leading to a significant dipole moment. This group interacts favorably with polar solvents.

-

Reactivity: The electrophilic nature of the sulfonyl chloride group renders it susceptible to nucleophilic attack. This is a critical consideration when selecting solvents, as protic solvents like water and alcohols can react with this compound, leading to its decomposition into the corresponding sulfonic acid or sulfonate ester, respectively.[1]

The interplay of these features results in a nuanced solubility profile, where the principle of "like dissolves like" provides a foundational but incomplete predictive model.

Qualitative Solubility Profile of this compound

| Solvent Class | Representative Solvents | Expected Solubility | Rationale and Expert Insights |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | High | The polarity of these solvents is well-suited to dissolve the polar sulfonyl chloride group without engaging in chemical reactions. They are excellent choices for conducting reactions with this compound.[1] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are relatively polar and can effectively solvate the molecule. THF is generally a superior solvent compared to diethyl ether for moderately polar compounds due to its higher polarity.[2] |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | The nonpolar nature of these solvents interacts favorably with the tolyl group of the solute. However, their low polarity may limit the dissolution of the highly polar sulfonyl chloride moiety. |

| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents possess high polarity and are aprotic, making them excellent candidates for dissolving this compound without promoting solvolysis.[2] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | These polar aprotic solvents are expected to be effective at dissolving the compound. However, the potential for side reactions, such as enolate formation under basic conditions, should be considered.[2] |

| Esters | Ethyl acetate | Moderate | Ethyl acetate is a moderately polar aprotic solvent and is anticipated to be a suitable solvent for many applications. |

| Alcohols | Methanol, Ethanol | Soluble (with reaction) | Alcohols are polar and will dissolve this compound. However, they are also nucleophiles and will react with the sulfonyl chloride to form sulfonate esters. This reactivity makes them generally unsuitable as inert solvents for this compound.[2] |